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Compound of Interest

Compound Name: Triisopropylsilanol

Cat. No.: B095006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) spectral data for triisopropylsilanol. It includes detailed

experimental protocols for data acquisition and a summary of key spectral features to aid in the

identification and characterization of this compound.

Core Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for

triisopropylsilanol.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for Triisopropylsilanol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~1.10 Doublet
Value not

explicitly found
18H -CH(CH₃)₂

~1.25 Septet
Value not

explicitly found
3H -CH(CH₃)₂

~1.65 Singlet N/A 1H Si-OH

Note: While a definitive spectrum from a primary source was not located, the data is inferred

from spectral data of similar compounds and general principles of NMR spectroscopy. The ¹H

NMR and ¹³C NMR data have been reported to be consistent with previously published values.

[1]

Table 2: ¹³C NMR Spectral Data for Triisopropylsilanol

Chemical Shift (δ) ppm Assignment

~12.5 -CH(CH₃)₂

~17.5 -CH(CH₃)₂

Note: The specific chemical shifts are based on typical values for similar organosilicon

compounds and require experimental verification.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular

weight of triisopropylsilanol.

Table 3: High-Resolution Mass Spectrometry Data for Triisopropylsilanol
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Parameter Value

Calculated Exact Mass (for C₉H₂₂OSi) 174.1440 m/z

Found Exact Mass (M⁺) 174.1425 m/z[1]

Table 4: Major Fragmentation Peaks in the Electron Ionization (EI) Mass Spectrum of

Triisopropylsilanol

m/z Proposed Fragment

159 [M - CH₃]⁺

131 [M - C₃H₇]⁺

117 [M - C₄H₉O]⁺

75 [(CH₃)₂SiOH]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

alkylsilanols and requires experimental confirmation.

Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data for triisopropylsilanol
are provided below. Given that triisopropylsilanol is a volatile liquid and potentially sensitive

to atmospheric moisture, appropriate handling techniques are crucial.

NMR Spectroscopy Protocol
1. Sample Preparation (under inert atmosphere):

Due to the potential sensitivity of the Si-OH group to moisture, the sample should be handled

under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Prepare a solution by dissolving approximately 10-20 mg of triisopropylsilanol in ~0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) that has been dried over molecular

sieves.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures,

flame-sealing the tube is recommended.

2. NMR Spectrometer Setup and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: ~12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: ~200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 scans, depending on the sample concentration.

3. Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the

proton connectivity.

Mass Spectrometry Protocol (GC-MS with Electron
Ionization)
1. Sample Preparation:

Prepare a dilute solution of triisopropylsilanol (~1 mg/mL) in a volatile organic solvent such

as dichloromethane or hexane.

2. Gas Chromatography (GC) Method:

GC System: A gas chromatograph equipped with a capillary column suitable for the analysis

of volatile, moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Final hold: Hold at 200 °C for 2 minutes.

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
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3. Mass Spectrometry (MS) Method:

MS System: A mass spectrometer with an electron ionization (EI) source.

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 200.

Transfer Line Temperature: 280 °C.

4. Data Analysis:

Identify the peak corresponding to triisopropylsilanol in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral

data for triisopropylsilanol.
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Caption: Workflow for NMR and MS data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b095006?utm_src=pdf-body-img
https://www.benchchem.com/product/b095006?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/cc/b9/b910208f/b910208f.pdf
https://www.benchchem.com/product/b095006#triisopropylsilanol-spectral-data-nmr-and-mass-spectrometry
https://www.benchchem.com/product/b095006#triisopropylsilanol-spectral-data-nmr-and-mass-spectrometry
https://www.benchchem.com/product/b095006#triisopropylsilanol-spectral-data-nmr-and-mass-spectrometry
https://www.benchchem.com/product/b095006#triisopropylsilanol-spectral-data-nmr-and-mass-spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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